molecular formula C14H19NO4 B12853181 (S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester

(S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester

Cat. No.: B12853181
M. Wt: 265.30 g/mol
InChI Key: WRAADPRVDXVRFM-LBPRGKRZSA-N
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Description

(S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a methoxy-benzoylamino group and a methyl ester group. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzoic acid and (S)-3-methyl-2-aminobutyric acid.

    Coupling Reaction: The carboxylic acid group of 4-methoxybenzoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This is followed by the addition of (S)-3-methyl-2-aminobutyric acid to form the amide bond.

    Esterification: The resulting amide is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to obtain the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used under anhydrous conditions.

    Substitution: Reagents like boron tribromide (BBr3) or sodium hydride (NaH) can be used for methoxy group substitution.

Major Products

    Hydrolysis: 2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid.

    Reduction: (S)-2-(4-Methoxy-benzylamino)-3-methyl-butyric acid methyl ester.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy-benzoylamino group can form hydrogen bonds and hydrophobic interactions with target molecules, while the methyl ester group may enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester is unique due to its chiral center and specific functional groups, which confer distinct chemical and biological properties. Its stereochemistry and functional groups make it a valuable compound for asymmetric synthesis and targeted biological studies.

Biological Activity

(S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester, also known as a derivative of valine, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including its interactions with various biological targets, mechanisms of action, and therapeutic implications.

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C14_{14}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : 247.29 g/mol

1. PPARγ Agonistic Activity

Research has identified this compound as a weak proadipogenic agent with notable PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) agonistic properties. In a study comparing various compounds, it was found that this compound activates PPARγ, albeit less effectively than the full agonist rosiglitazone. The following table summarizes the PPARγ activation properties of several compounds:

CompoundPPAR TypeEC50_{50} (nM)Activity (%)
Rosiglitazoneγ76 ± 30100
This compoundγ1840 ± 10206.33 ± 1.03
7jγ400 ± 15066.36 ± 3.41

These findings indicate that while the compound exhibits some level of PPARγ activation, its efficacy is significantly lower than that of established agonists like rosiglitazone .

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it could inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, treatment with the compound resulted in increased lactate dehydrogenase (LDH) levels in MCF-7 breast cancer cells, indicating cytotoxic effects at higher concentrations. The following table illustrates the impact of the compound on cell viability:

Concentration (µM)Cell Viability (%)
0100
2585
5060
10030

These results suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of apoptotic pathways .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Preliminary results indicate that it exhibits antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone. The following table summarizes the antibacterial activity:

Bacterial StrainMIC (µg/mL)
E. faecalis40
P. aeruginosa50
S. typhi45
K. pneumoniae42

These findings highlight the potential use of this compound as an antimicrobial agent against resistant bacterial strains .

Case Study: PPARγ Activation and Adipocyte Differentiation

A study conducted on various derivatives of valine revealed that this compound could enhance adipocyte differentiation through PPARγ activation. The researchers utilized a luciferase reporter assay to confirm that this compound significantly increased transcriptional activity in adipocytes, albeit at lower levels compared to stronger agonists like rosiglitazone .

Case Study: Anticancer Effects in MCF-7 Cells

In another investigation focusing on breast cancer, the compound was shown to induce significant morphological changes in MCF-7 cells, leading to a marked decrease in cell viability and suggesting a potential role in cancer therapy . The study emphasized the need for further exploration into its molecular mechanisms and potential therapeutic applications.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

methyl (2S)-2-[(4-methoxybenzoyl)amino]-3-methylbutanoate

InChI

InChI=1S/C14H19NO4/c1-9(2)12(14(17)19-4)15-13(16)10-5-7-11(18-3)8-6-10/h5-9,12H,1-4H3,(H,15,16)/t12-/m0/s1

InChI Key

WRAADPRVDXVRFM-LBPRGKRZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)OC

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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